N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

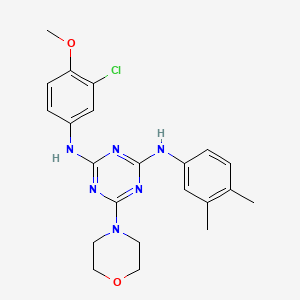

N-(3-Chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine core substituted with three distinct groups:

- 3-Chloro-4-methoxyphenyl: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects.

- 3,4-Dimethylphenyl: Introduces steric bulk and hydrophobic interactions.

- Morpholin-4-yl: Enhances solubility via its polar oxygen atom and flexible ring structure.

Triazines are widely studied for their applications in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability and tunable reactivity . The synthesis of such compounds typically involves nucleophilic substitution on trichlorotriazine intermediates, as seen in related morpholinyl-triazines .

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-14-4-5-16(12-15(14)2)24-20-26-21(25-17-6-7-19(30-3)18(23)13-17)28-22(27-20)29-8-10-31-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEQMFDPUYQSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C21H24ClN5O2

- Molecular Weight : 419.90 g/mol

- CAS Number : 1040639-17-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has been shown to selectively inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast) | 1.25 | AKT phosphorylation suppression |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

| HepG2 (Liver) | 12.21 | Apoptosis induction |

These IC50 values indicate the concentration required to inhibit 50% of the cell growth, demonstrating potent activity particularly against lung and breast cancer cells .

Inhibition Studies

Inhibition studies have shown that this compound affects various cellular processes:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.

- Kinase Inhibition : Specific inhibition of kinases such as PI3K and mTOR leads to reduced cell viability in treated cancer cells .

Study 1: Efficacy Against MCF-7 Cells

A study published in MDPI evaluated the effects of several triazine derivatives on MCF-7 breast cancer cells. The derivative containing the morpholine group showed an IC50 value of 1.25 μM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation utilized Western blot analysis to confirm that treatment with this compound led to a decrease in phosphorylated AKT levels, suggesting a targeted action on the PI3K/AKT pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their properties:

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to the trimethoxyphenyl analog, which may reduce water solubility but enhance membrane permeability .

Synthetic Pathways :

- Morpholinyl-triazines are commonly synthesized via stepwise substitution on 2,4,6-trichlorotriazine. For example, the target compound’s morpholinyl group is likely introduced first due to its strong nucleophilicity, followed by aryl amines .

Biological Activity :

- Triazines with chloro and methoxy substituents (e.g., atrazine) are established herbicides, suggesting the target compound may act via inhibition of photosynthesis in plants .

- The morpholinyl group’s hydrogen-bonding capability could enhance interactions with biological targets, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.